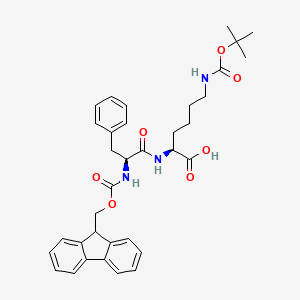
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amino acid functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The process begins with the protection of the lysine amino group using the Boc group. The phenylalanine residue is then coupled to the protected lysine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the Fmoc group is introduced to protect the terminal amino group of the phenylalanine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise addition of amino acids and protecting groups. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine residue.
Reduction: Reduction reactions can occur at the fluorenylmethoxycarbonyl group.
Substitution: Substitution reactions can take place at the lysine residue, especially when the protecting groups are removed.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can lead to the formation of phenylalanine derivatives, while reduction of the Fmoc group can result in the formation of fluorenylmethanol .
Applications De Recherche Scientifique
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of protecting groups allows for selective reactions at specific sites, enabling precise control over the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine: A similar compound with a methyl group on the lysine residue.
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinoyl)lysine: Another derivative with a hydrazinyl group on the lysine residue.
Uniqueness
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine is unique due to its specific combination of protecting groups and amino acid residues. This unique structure allows for selective reactions and precise control over its activity, making it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C35H41N3O7 |
|---|---|
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C35H41N3O7/c1-35(2,3)45-33(42)36-20-12-11-19-29(32(40)41)37-31(39)30(21-23-13-5-4-6-14-23)38-34(43)44-22-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h4-10,13-18,28-30H,11-12,19-22H2,1-3H3,(H,36,42)(H,37,39)(H,38,43)(H,40,41)/t29-,30-/m0/s1 |
Clé InChI |
NIWLZIXKBWNCMG-KYJUHHDHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
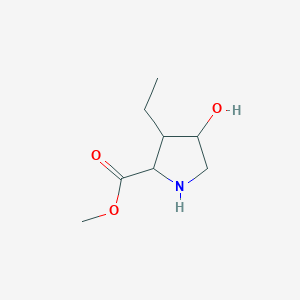
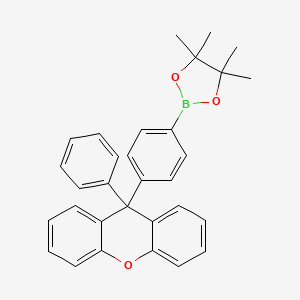
![Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
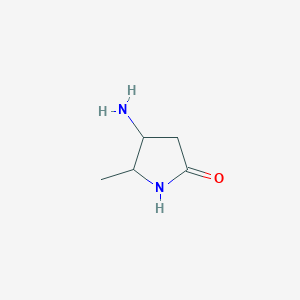
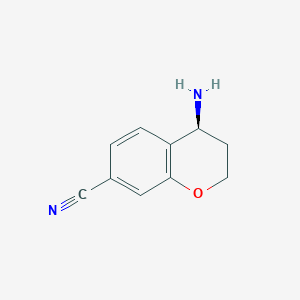
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)

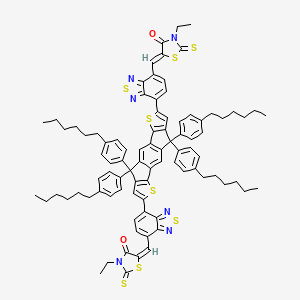
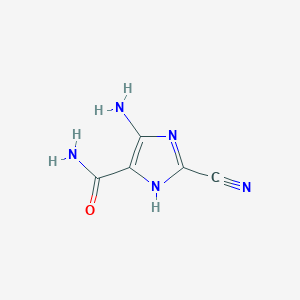
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
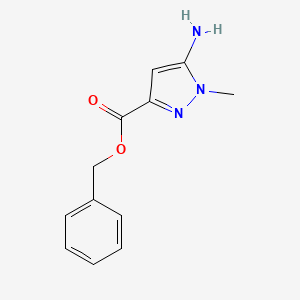
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
